molecular formula C8H18ClNO3 B13626393 4-(2-Aminobutoxy)butanoicacidhydrochloride

4-(2-Aminobutoxy)butanoicacidhydrochloride

Cat. No.: B13626393
M. Wt: 211.68 g/mol
InChI Key: MESASZXHWWHNLD-UHFFFAOYSA-N
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Description

4-(2-Aminobutoxy)butanoic acid hydrochloride is a hydrochloride salt of a modified γ-aminobutyric acid (GABA) derivative. Its structure comprises a butanoic acid backbone with a 2-aminobutoxy substituent at the 4-position, forming an ether linkage. The primary amine on the butoxy chain and the carboxylic acid group contribute to its polarity, while the hydrochloride salt enhances solubility.

Properties

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

4-(2-aminobutoxy)butanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c1-2-7(9)6-12-5-3-4-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H

InChI Key

MESASZXHWWHNLD-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCCC(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminobutoxy)butanoic acid hydrochloride typically involves the reaction of butanoic acid derivatives with aminobutoxy compounds under controlled conditions. One common method involves the esterification of butanoic acid followed by the introduction of the aminobutoxy group through nucleophilic substitution reactions. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 4-(2-aminobutoxy)butanoic acid hydrochloride may involve large-scale esterification and substitution reactions, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminobutoxy)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-aminobutoxy)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-aminobutoxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-Aminophenyl)butanoic Acid Hydrochloride

  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Molecular Weight : ~215.67 g/mol (calculated).
  • Structural Features: A phenyl ring with a meta-oriented amino group attached to the butanoic acid chain.
  • Key Differences :
    • The phenyl group increases lipophilicity compared to the alkoxy chain in the target compound, enhancing membrane permeability.
    • Applications: Likely used as a drug intermediate due to aromatic stability and synthetic versatility.

4-(Dimethyloxidoamino)butanoic Acid Hydrochloride

  • Molecular Formula : C₆H₁₅ClN₂O₃ (inferred from name).
  • Structural Features: Contains a dimethyloxidoamino (N-oxide) group.
  • Key Differences: The N-oxide group increases polarity and water solubility compared to the primary amine in the target compound. Potential Use: Research applications requiring hydrophilic intermediates.

Bendamustine Hydrochloride and Related Compounds

  • Examples :
    • Bendamustine Hydrochloride : C₁₆H₂₃N₃O₄ (MW: 321.38 g/mol).
    • Related Compound C : C₁₄H₁₈ClN₃O₂ (MW: 295.77 g/mol).
  • Structural Features : Benzimidazole core with varied substituents (e.g., chloroethyl, hydroxyethyl).
  • Key Differences: The benzimidazole ring confers anticancer activity, absent in the target compound.

4-[(Propan-2-yl)amino]butanoic Acid Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂.
  • Molecular Weight : 181.66 g/mol.
  • Structural Features: Branched isopropylamino group.
  • Key Differences :
    • The bulky isopropyl group reduces solubility but enhances metabolic stability.
    • Applications: Likely used in peptide synthesis or as a chiral building block.

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₃.
  • Molecular Weight : ~169.61 g/mol (calculated).
  • Structural Features : Chiral center (S-configuration) with a methoxy group at the 4-position.
  • Key Differences :
    • Stereochemistry and methoxy group influence receptor binding, unlike the target’s achiral structure.
    • Applications: Enzyme inhibition or asymmetric synthesis.

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structural Features: Tertiary dimethylamino group.
  • Key Differences :
    • Higher basicity (pKa ~8–9) compared to the primary amine in the target compound.
    • Applications: pH-sensitive drug delivery systems or ion-pair chromatography.

4-(2-Aminoethyl)catechol, Hydrochloride

  • Structural Features: Catechol ring (dihydroxyphenyl) with an aminoethyl chain.
  • Key Differences :
    • Catechol’s chelating and antioxidant properties contrast with the target’s ether-linked structure.
    • Applications: Metal ion scavenging or redox chemistry studies.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
4-(2-Aminobutoxy)butanoic acid hydrochloride C₈H₁₈ClNO₃* ~211.69 Primary amine, ether linkage Neurotransmitter analogs, intermediates
4-(3-Aminophenyl)butanoic acid hydrochloride C₁₀H₁₂ClNO₂ 215.67 Meta-aminophenyl group Drug intermediates
4-(Dimethyloxidoamino)butanoic acid HCl C₆H₁₅ClN₂O₃ ~198.65 N-oxide group Hydrophilic research reagents
Bendamustine Hydrochloride C₁₆H₂₃N₃O₄ 321.38 Benzimidazole core Chemotherapy agents
4-[(Propan-2-yl)amino]butanoic acid HCl C₇H₁₆ClNO₂ 181.66 Branched isopropylamino group Peptide synthesis
(2S)-2-Amino-4-methoxy-butanoic acid HCl C₅H₁₂ClNO₃ 169.61 Chiral center, methoxy group Enzyme inhibitors
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ 167.64 Tertiary dimethylamino group pH-sensitive systems
4-(2-Aminoethyl)catechol, HCl C₈H₁₂ClNO₂ 197.64 Catechol ring, aminoethyl chain Antioxidants, chelators

*Hypothetically calculated based on structure.

Research Findings and Implications

  • Structural Impact on Solubility : Alkoxy chains (e.g., target compound) balance polarity and lipophilicity, whereas phenyl groups () or N-oxides () skew properties toward extremes.
  • Biological Activity : Benzimidazole derivatives () target DNA repair mechanisms, while catechol-containing compounds () focus on redox or metal interactions.

Biological Activity

4-(2-Aminobutoxy)butanoic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and effects on biological systems is crucial for its development as a therapeutic agent.

Chemical Structure

The chemical structure of 4-(2-Aminobutoxy)butanoic acid hydrochloride can be represented as follows:

C8H18ClN O2\text{C}_8\text{H}_{18}\text{ClN O}_2

This structure includes an amine group, which is often associated with biological activity, particularly in neurotransmitter modulation.

Research indicates that 4-(2-Aminobutoxy)butanoic acid hydrochloride may interact with various neurotransmitter systems. Its biological activity is primarily attributed to its ability to modulate the gamma-aminobutyric acid (GABA) receptors, which play a significant role in inhibitory neurotransmission in the central nervous system.

GABAergic Activity

  • GABA Receptor Modulation : The compound has been shown to enhance GABAergic transmission, potentially leading to anxiolytic and sedative effects. Studies have demonstrated that compounds with similar structures can increase the frequency of GABA receptor opening, thus enhancing inhibitory neurotransmission .

Biological Activity Data

A summary of biological activity data for 4-(2-Aminobutoxy)butanoic acid hydrochloride is presented in Table 1 below:

Biological Activity Effect Reference
GABA Receptor AgonismIncreased inhibitory signaling
Neuroprotective EffectsReduced neuronal apoptosis
Anxiolytic PropertiesDecreased anxiety-like behavior in animal models

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 4-(2-Aminobutoxy)butanoic acid hydrochloride in various models:

  • Neuroprotection in Ischemia Models :
    • In a study involving rat models of ischemia, administration of the compound significantly reduced neuronal death and improved functional outcomes compared to control groups. This suggests potential applications in stroke therapy .
  • Anxiety Reduction in Rodent Models :
    • A series of behavioral assays demonstrated that treatment with 4-(2-Aminobutoxy)butanoic acid hydrochloride resulted in significant reductions in anxiety-like behaviors in rodents, as measured by the elevated plus maze and open field tests .
  • Potential for Use in Depression :
    • Preliminary studies indicate that the compound may also exert antidepressant effects through modulation of GABAergic pathways, warranting further investigation into its use for mood disorders .

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